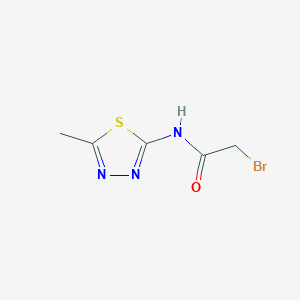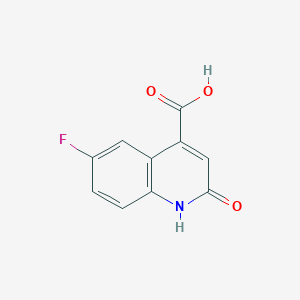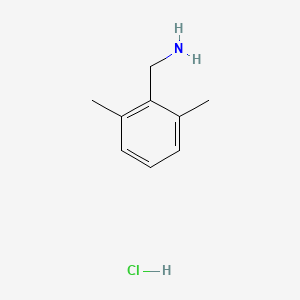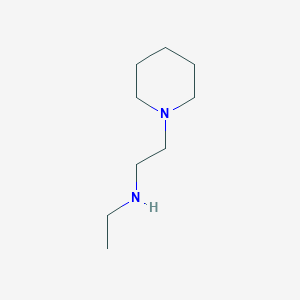![molecular formula C16H14F3NO3 B1345889 Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 946784-78-7](/img/structure/B1345889.png)
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.29 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” often involves the use of trifluoromethyl groups . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” has a molecular weight of 325.29 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant compounds in water, highlighting their significance in environmental remediation. A study on acetaminophen degradation using AOPs demonstrates their efficacy in breaking down complex organic molecules, which could be relevant to understanding the degradation or transformation mechanisms of similar compounds like "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in aquatic environments (Qutob et al., 2022).
Chemosensors Development
Research on 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors underscores the potential for creating sensors that could detect various analytes, including metal ions and neutral molecules. This suggests a pathway for exploring "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in the development of novel chemosensors due to its structural complexity and potential reactivity (Roy, 2021).
Synthesis of Heterocycles
The use of certain chemical scaffolds in the synthesis of heterocyclic compounds demonstrates the chemical versatility and potential applications of complex organic molecules in synthesizing new materials or compounds with specific functions. This could relate to the exploration of "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" for synthesizing novel heterocyclic compounds with potential pharmaceutical or material science applications (Gomaa & Ali, 2020).
Environmental Behavior of Phenolic Compounds
Studies on the environmental behavior and degradation of phenolic compounds, such as phenoxy herbicides, provide insights into the fate and transformation of similar compounds in aquatic environments. This research is crucial for understanding how "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" might behave in natural water systems and the potential impact on ecosystems (Werner et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-4-11(5-3-10)23-12-6-7-14(20)13(9-12)16(17,18)19/h2-7,9H,8,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNNBVJNJICNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)
![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)
![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)
![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)
![({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid](/img/structure/B1345825.png)
![1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1345827.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345831.png)